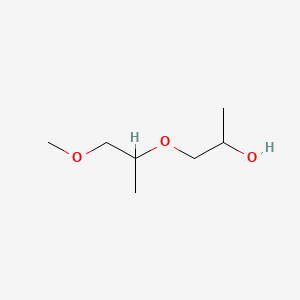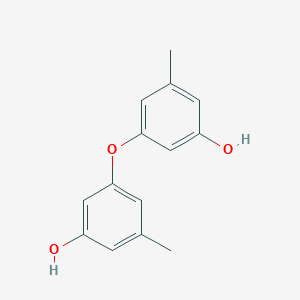
Diorcinol
Vue d'ensemble
Description
Diorcinol is a diphenyl ether derivative . It has been isolated from various sources, including an endolichenic fungus and marine fungi . This compound has demonstrated fungicidal action against Candida species .
Molecular Structure Analysis
This compound has a molecular formula of C14H14O3 . Its average mass is 230.259 Da and its mono-isotopic mass is 230.094299 Da .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Diorcinol and its derivatives have been observed to exhibit significant antimicrobial and antifungal properties. For instance, this compound D, isolated from a marine-derived fungus, demonstrated potent antibacterial activities against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) (Xiuli Xu et al., 2018). Similarly, this compound J, produced by co-cultivation of marine fungi, showed cytotoxic properties and the ability to enhance the expression of heat shock protein Hsp70 in Ehrlich ascites carcinoma cells (O. I. Zhuravleva et al., 2016).
Anticancer Activity
This compound N, a fungal secondary metabolite, was found to exhibit robust anticancer activity. A study revealed its potential in inducing autophagy and cell cycle arrest in T-cell leukemia cells, suggesting its promise as a lead molecule for treating acute lymphoblastic leukemia (Xiao-Long Yuan et al., 2020).
Cytotoxic Properties
Several studies have highlighted the cytotoxic effects of this compound derivatives. For instance, this compound D was observed to exert fungicidal action against Candida albicans by causing cytoplasm membrane destruction and reactive oxygen species (ROS) accumulation, offering insights into potential clinical fungal infection treatments (Y. Li et al., 2015).
Structural and Chemical Analysis
Detailed structural and chemical analyses of this compound and its variants have been conducted to understand their molecular composition and potential applications. For instance, new diorcinols were isolated and their structures were established using spectroscopic methods, aiding in the exploration of their biological activities (Huquan Gao et al., 2013).
Synthesis and Derivative Studies
Research into the total synthesis of diorcinolsand their analogues has been conducted to facilitate the exploration of their antibacterial activities, particularly against MRSA strains. This includes the development of efficient synthetic strategies and structural revisions of natural products (G. J. Boehlich et al., 2020).
Bioactive Compound Isolation
This compound derivatives have been isolated from various marine sources, such as the marine algal-derived endophytic fungus Aspergillus tennesseensis. These compounds, including this compound L and this compound B, have been studied for their antimicrobial and cytotoxic activities, contributing to the discovery of novel bioactive substances (Z. Li et al., 2018).
Mécanisme D'action
Target of Action
Diorcinol primarily targets the Candida albicans , a common human fungal pathogen . It has been found to inhibit the activity of the efflux pump and retard the biosynthesis of ergosterol . Ergosterol is a major component of fungal cell membranes and is the target of many antifungal agents .
Mode of Action
This compound interacts with its targets by disrupting the cell membrane dynamics and permeability . This disruption is evidenced by intracellular glycerol accumulation, alteration of cell ultrastructure, and down-regulation of genes involved in cell membrane synthesis . Additionally, this compound treatment results in the elevation of reactive oxygen species (ROS), which causes the dysfunction of mitochondria .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the transcriptome of A3 cells, with differentially expressed genes mainly involved in autophagy, cell cycle, and DNA replication . Furthermore, it induces autophagy, cell cycle arrest in the G1/S phase, and downregulates the expression of autophagy- and cell cycle-related genes in A3 cells .
Pharmacokinetics
It’s known that this compound decreases the viability of a3 t-cell leukemia cells in a time- and concentration-dependent manner , suggesting that it can be absorbed and distributed to the site of action effectively.
Result of Action
The result of this compound’s action is the fungicidal effect against Candida species . It disrupts the cell membrane, leading to high-osmotic pressure stress and stimulating the production of reactive oxygen species . This results in increased plasma membrane permeability, structural disorganization, vacuolation, and autophagosome formation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the co-culture of two fungal species can trigger antibiotic diphenyl ether production . .
Propriétés
IUPAC Name |
3-(3-hydroxy-5-methylphenoxy)-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9-3-11(15)7-13(5-9)17-14-6-10(2)4-12(16)8-14/h3-8,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCJQQBYWVGMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318702 | |
| Record name | Diorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20282-75-1 | |
| Record name | Diorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20282-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Diorcinol demonstrates potent antibiofilm activity against S. maltophilia, significantly reducing biofilm thickness and altering biofilm architecture. [] Transcriptomic analysis revealed that this compound treatment affects genes involved in iron transport, general metabolism, and membrane biosynthesis in S. maltophilia. []
ANone: Yes, research indicates a synergistic antifungal action between this compound D and fluconazole against both planktonic cells and mature biofilms of Candida albicans. [] This synergy is particularly noteworthy in azole-resistant C. albicans isolates. []
ANone: Studies suggest that this compound D treatment leads to an elevation of ROS within C. albicans cells, which subsequently causes mitochondrial dysfunction, contributing to its fungicidal effect. []
ANone: this compound, when forming an adduct with dehydroaustinol, plays a crucial role in signaling the induction of sporulation in Aspergillus nidulans. This adduct prevents premature crystallization of the signaling molecule on aerial hyphae, facilitating proper sporulation. []
ANone: The molecular formula of this compound is C16H18O4, and its molecular weight is 274.31 g/mol. Several structural analogues, like diorcinols B-E, [] and prenylated derivatives also exist.
ANone: Yes, comprehensive spectroscopic analyses, including NMR (1D and 2D), HRMS, UV, and IR have been employed to elucidate the structure of this compound and its various analogues. [, , , , ]
ANone: Yes, computational methods like DP4+ probability analysis, TDDFT-ECD/ORD calculations, and GIAO-NMR have been employed to confirm the structures and absolute configurations of this compound and its analogues. []
ANone: While specific QSAR models for this compound were not discussed in the provided research, some studies utilize molecular docking simulations to investigate the interactions of this compound derivatives with specific targets, such as Hsp90, to understand their potential as anticancer agents. [, ]
ANone: Research on S. maltophilia biofilms suggests that a prenyl group on the this compound structure significantly contributes to its antibiofilm effects. [] Additionally, increasing bromination in chlorinated rubrolides, compounds structurally related to this compound, also enhances their antibiofilm properties. []
ANone: Yes, studies on prenylated diphenyl ethers, including this compound analogues, reveal that the stereochemistry at the prenylated moiety can impact their biological activities. For instance, the R-configuration in the prenylated moiety was found to be significant. []
ANone: Research on this compound analogues with variations in substituents, particularly the presence or absence of a carboxyl group, indicates a significant impact on their inhibitory activity against specific enzymes like SHP1. []
ANone: While specific stability data was not extensively discussed in the provided research, one study employed "cellophane raft" high-nutrient media to upregulate secondary metabolite diversity in marine-derived fungi, suggesting a potential strategy for improving the production and potentially the stability of this compound. []
ANone: Although specific formulation strategies for this compound were not a central focus in the provided research, the isolation of a new diphenylether-O-glycoside (this compound 3-O-α-D-ribofuranoside) through epigenetic manipulation suggests the potential for modifying this compound to enhance its properties, potentially including bioavailability. []
ANone: The provided research primarily focuses on in vitro studies of this compound and its analogues. Information on ADME (absorption, distribution, metabolism, and excretion) would require further in vivo investigation.
ANone: this compound has demonstrated promising in vitro anticancer activity. Specifically, this compound N exhibited potent cytotoxic effects against A3 T-cell leukemia cells in a time- and concentration-dependent manner. []
ANone: While specific animal model studies were not detailed within the provided research, one study mentions the potential of averufin, a compound isolated alongside this compound, to be considered for further preclinical evaluation, including animal model studies, to validate its anticancer properties. []
ANone: Specific toxicological data on this compound is limited in the provided research. Further studies are needed to thoroughly evaluate its safety profile, including potential long-term effects.
ANone: Researchers employ a combination of techniques, including NMR spectroscopy (1D and 2D), HRMS, UV spectroscopy, and IR spectroscopy, to elucidate the structures of this compound and its analogues. [, , , , ]
ANone: Key milestones include the discovery of this compound and its isolation from various sources like marine fungi and lichens. [, ] The identification of its diverse biological activities, including antifungal, antibacterial, and anticancer properties, represents significant advancements. [, , , , ]
ANone: The research on this compound highlights the importance of interdisciplinary approaches, combining expertise from organic chemistry, microbiology, molecular biology, and computational chemistry. This collaborative effort allows for the comprehensive understanding of this natural product and its potential applications. [, , , , ] For instance, the use of epigenetic manipulation to induce the production of novel this compound derivatives exemplifies the synergy between chemical and biological research. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



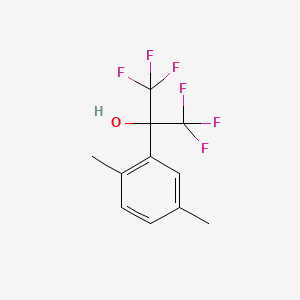


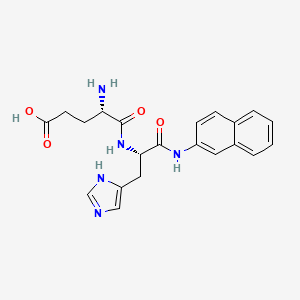

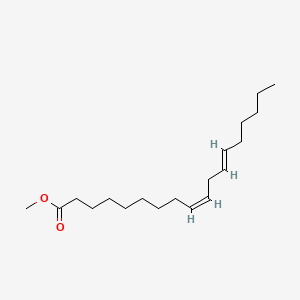

![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3420801.png)
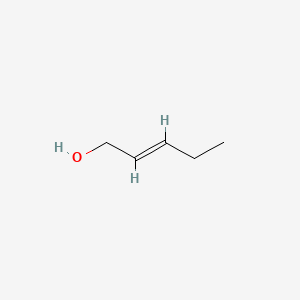

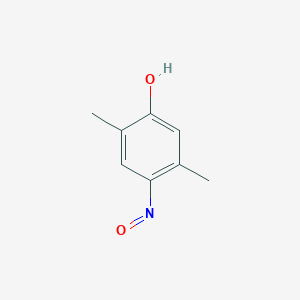
![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B3420851.png)

